

Application Notes and Protocols: DGAT Inhibitor Enzymatic Assay

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Compound of Interest

Compound Name: Roselipin 2B

Cat. No.: B1240305

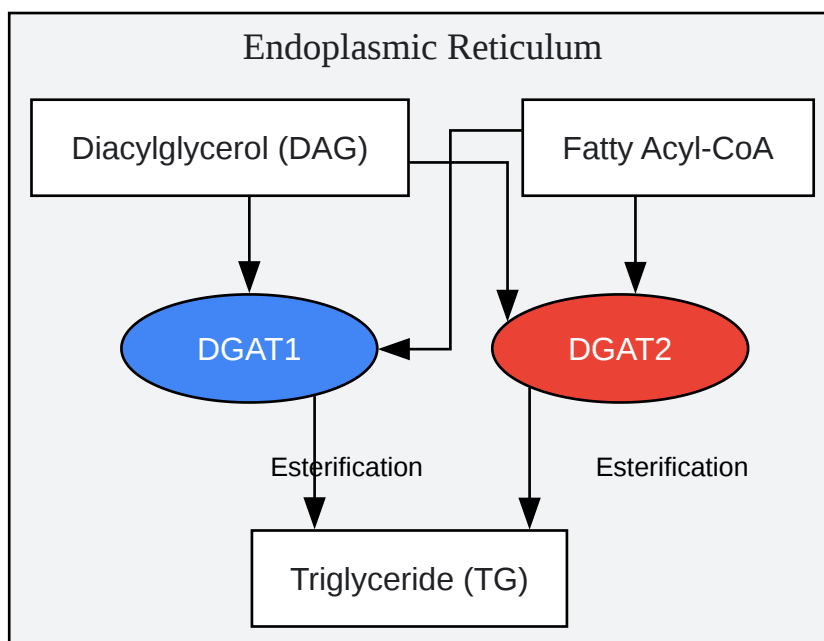
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Audience: Researchers, scientists, and drug development professionals.

Introduction: Acyl-CoA:diacylglycerol acyltransferase (DGAT) is a crucial enzyme in lipid metabolism that catalyzes the final and rate-limiting step in triglyceride (TG) synthesis.[1] This process involves the esterification of a fatty acyl-CoA to a diacylglycerol (DG) molecule.[2] In mammals, two major isoforms of DGAT, DGAT1 and DGAT2, have been identified.[1] Although they catalyze the same reaction, they share no sequence homology and possess distinct biochemical and physiological functions.[3] DGAT1 is expressed ubiquitously, with high levels in the small intestine, while DGAT2 is primarily found in the liver and adipose tissue.[2][3] The role of DGAT enzymes in triglyceride metabolism makes them attractive therapeutic targets for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), now known as metabolic dysfunction-associated steatotic liver disease (MASLD).[4] [5][6] Inhibition of DGAT1 has been shown to reduce post-meal lipid levels and increase insulin sensitivity.[5][7] Similarly, DGAT2 inhibition can reduce liver TG content and improve hepatic steatosis.[8] These application notes provide detailed protocols for in vitro enzymatic assays to identify and characterize inhibitors of DGAT activity.

Triglyceride Synthesis Pathway

The diagram below illustrates the final step of triglyceride synthesis catalyzed by DGAT1 and DGAT2.



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Caption: Final step of triglyceride synthesis via DGAT1 and DGAT2.

Experimental Protocols

Several methods can be employed to measure DGAT activity, including radiometric, fluorescent, and mass spectrometry-based assays.

Protocol 1: Radiometric DGAT1/DGAT2 Assay using $[^{14}\text{C}]$ -oleoyl-CoA

This is a classic method that measures the incorporation of a radiolabeled fatty acyl-CoA into triglycerides.

A. Materials and Reagents:

- Enzyme Source: Microsomal preparations from Sf9 cells overexpressing human DGAT1 or DGAT2, or from tissues like small intestine or adipose tissue.^[5]
- Substrates:

- 1,2-Dioleoyl-sn-glycerol (DOG) (Sigma-Aldrich)
- [^{14}C]-oleoyl-CoA (PerkinElmer or American Radiolabeled Chemicals)[9]
- Unlabeled oleoyl-CoA (Sigma-Aldrich)
- Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 25 mM MgCl_2 , 0.625 g/L delipidated BSA.[9]
- Quenching Solution: Chloroform/methanol (2:1, v/v).[9]
- Phase Separation Solution: 2% Phosphoric acid.[9]
- TLC Plate: Silica gel TLC plate (Analtech).[9]
- TLC Mobile Phase: Hexane/diethyl ether/acetic acid (80:20:1, v/v/v).[9]
- Scintillation Fluid

B. Experimental Procedure:

- Prepare Reaction Mixture: For each reaction, prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.4), 25 mM MgCl_2 , 0.625 g/L delipidated BSA, 200 μM 1,2-dioleoylglycerol, and 50 μM oleoyl-CoA (spiked with 0.2 μCi [^{14}C]-oleoyl-CoA).[9]
- Inhibitor Incubation: Add the test inhibitor (dissolved in DMSO) or DMSO vehicle control to the wells of a 96-well plate.
- Enzyme Preparation: Thaw the microsomal enzyme preparation on ice. Dilute the enzyme source in an appropriate buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl, pH 7.4) to a final concentration of approximately 25-50 μg protein per reaction.[10][11]
- Initiate Reaction: Add 50 μg of the enzyme preparation to the reaction mixture. For DGAT1 assays, it can be beneficial to pre-incubate the enzyme with a DGAT2 specific inhibitor (like PF-06424439) to ensure specificity, and vice-versa.[9]
- Incubation: Incubate the reaction at 37°C with gentle agitation for 30 minutes. The reaction time should be within the linear range of product formation.[9][11]

- **Stop Reaction:** Terminate the reaction by adding 1.5 mL of chloroform/methanol (2:1, v/v), followed by 2% phosphoric acid to induce phase separation.[\[9\]](#)
- **Lipid Extraction:** Vortex the tubes and centrifuge to separate the phases. Carefully collect the lower organic phase.[\[9\]](#)
- **TLC Separation:** Dry the collected organic phase under nitrogen, resuspend in a small volume of chloroform, and spot onto a silica gel TLC plate.[\[9\]](#)
- **Develop and Visualize:** Develop the TLC plate using the hexane/diethyl ether/acetic acid mobile phase. Visualize the triglyceride bands using a phosphor imager.[\[9\]](#)
- **Quantification:** Scrape the silica gel spots corresponding to the triglyceride product into scintillation vials, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.[\[12\]](#)

Protocol 2: Fluorescent DGAT Assay using NBD-palmitoyl-CoA

This protocol offers a non-radioactive alternative by using a fluorescently labeled acyl-CoA substrate.[\[13\]](#)

A. Materials and Reagents:

- **Enzyme Source:** As described in Protocol 1.
- **Substrates:**
 - 1,2-Dioleoyl-sn-glycerol (DOG)
 - NBD-palmitoyl-CoA (fluorescent acyl-CoA)
- **Reaction Buffer:** 100 mM Tris-HCl (pH 7.6), 20 mM MgCl₂, 0.625 mg/mL BSA.[\[13\]](#)
- **Other Reagents:** As described in Protocol 1 (excluding radioactive materials).

B. Experimental Procedure:

- Prepare Master Mix: Prepare a master mix containing 100 mM Tris-HCl (pH 7.6), 20 mM MgCl₂, 200 μM DOG, 0.625 mg/ml BSA, and 25 μM NBD-palmitoyl CoA.[\[13\]](#)
- Inhibitor and Enzyme Addition: Add the test inhibitor and enzyme source (20-50 μg protein) to the master mix in a final reaction volume of 200 μl.[\[13\]](#)
- Incubation: Incubate at 37°C for 10-20 minutes. The reaction should be linear with time up to 20 minutes.[\[13\]](#)
- Reaction Termination and Extraction: Stop the reaction and perform lipid extraction as described in Protocol 1.
- TLC and Visualization: Separate the extracted lipids by TLC. Scan the plate with a fluorescence imager to visualize and quantify the fluorescent NBD-triglyceride product (Excitation ≈ 465 nm; Emission ≈ 535 nm).[\[13\]](#)

Protocol 3: Cell-Based DGAT1 Assay

This assay measures the inhibition of triglyceride synthesis in a cellular context. The HEK293 cell line is suitable as it primarily expresses DGAT1.[\[12\]](#)

A. Materials and Reagents:

- Cell Line: HEK293H cells.[\[12\]](#)
- Culture Medium: Standard cell culture medium (e.g., DMEM with 10% FBS).
- Substrates:
 - [¹⁴C]-glycerol (1 μCi/mL, Perkin-Elmer).[\[12\]](#)
 - Oleic acid complexed to BSA.
- Lysis Buffer
- Other Reagents: As needed for lipid extraction and TLC (see Protocol 1).

B. Experimental Procedure:

- Cell Culture: Plate HEK293H cells in a multi-well plate and grow to confluence.
- Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for a designated period.
- Stimulation of TG Synthesis: Add [^{14}C]-glycerol (1 $\mu\text{Ci/mL}$) and 0.3 mM oleic acid/BSA complex to the cells to stimulate DGAT1 activity and label newly synthesized triglycerides. [\[12\]](#)
- Incubation: Incubate the cells for 5 hours. [\[12\]](#)
- Cell Lysis and Lipid Extraction: Wash the cells with PBS, lyse them, and extract the total lipids using a chloroform/methanol procedure.
- Quantification: Separate the lipids by TLC and quantify the amount of radioactivity incorporated into the triglyceride fraction as described in Protocol 1. [\[12\]](#)

Data Presentation

Quantitative data from DGAT inhibitor assays are typically presented as IC_{50} values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%.

Table 1: Example IC_{50} Values of Known DGAT Inhibitors

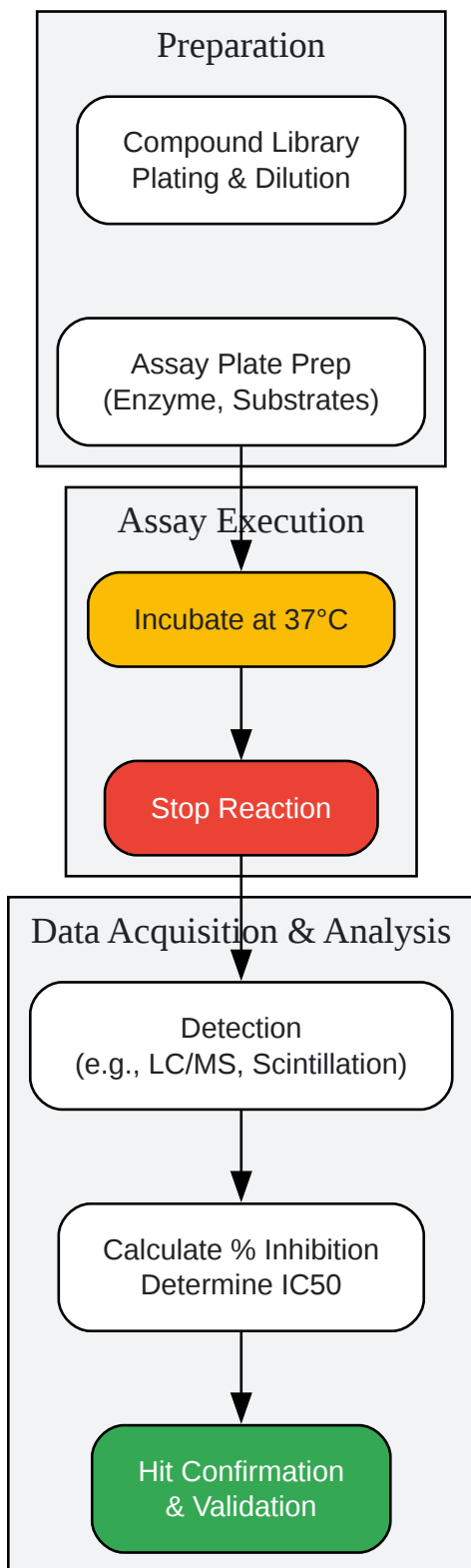
Compound	Target	Assay Type	Enzyme Source	IC ₅₀	Reference
T863	DGAT1	Radiometric TLC	Human DGAT1 (Sf9)	15 nM	[5]
T863	DGAT1	Radiometric TLC	Mouse Adipose Tissue	16 nM	[5]
T863	DGAT1	Radiometric TLC	Mouse Small Intestine	23 nM	[5]
PF-04620110	DGAT1	Cell-based	HT-29 cells	~39 nM	[7]
A-922500	DGAT1	Cell-free	Human Intestinal Microsomes	17.1 ng/mL	[12]
Hexadecyl-CoA	DGAT2	LC/MS	DGAT2 membranes	~1 μ M	[14]

Table 2: Apparent Michaelis-Menten Constants (Km) for DGAT Substrates

Enzyme	Substrate	Apparent Km	Assay Conditions	Reference
DGAT2	Diolein	~25 μ M	Saturation level of oleoyl-CoA	[14]
DGAT2	Oleoyl-CoA	~10 μ M	Saturation level of diolein	[14]
DGAT1	Diolein	~50 μ M	LC/MS-based assay	[11]
DGAT1	Oleoyl-CoA	~50 μ M	LC/MS-based assay	[11]

Experimental Workflow

The following diagram outlines a typical high-throughput screening workflow for identifying DGAT inhibitors.



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Caption: High-throughput screening workflow for DGAT inhibitors.

Data Analysis

- Calculate Percent Inhibition: For each inhibitor concentration, calculate the percent inhibition relative to the vehicle (DMSO) control using the following formula: % Inhibition = $100 * (1 - (\text{Signal_Inhibitor} / \text{Signal_Vehicle}))$
- Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation (or variable slope dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.^[12]

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